2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol
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Overview
Description
2-{2,5-Diazabicyclo[222]octan-2-yl}ethan-1-ol is a bicyclic amine with a hydroxyl group attached to an ethyl chain This compound is notable for its unique structure, which includes a diazabicyclo[222]octane (DABCO) core, a well-known scaffold in organic chemistry due to its rigidity and basicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the following steps:
Formation of the DABCO Core: The DABCO core can be synthesized through a cyclization reaction involving ethylenediamine and formaldehyde under basic conditions.
Introduction of the Ethanol Group: The hydroxyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the DABCO core with ethylene oxide or ethylene chlorohydrin under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets through its basic nitrogen atoms and hydroxyl group. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and coordination with metal ions, influencing various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Lacks the hydroxyl group, making it less reactive in certain contexts.
2-(2,5-Diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol: Contains a methyl group, altering its steric and electronic properties.
Uniqueness
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to the presence of both the DABCO core and the hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis and applications. This combination allows for a broader range of chemical transformations and interactions compared to its analogs.
Properties
CAS No. |
1934920-38-3 |
---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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